![molecular formula C8H9N3 B1441850 Pyrazolo[1,5-A]pyridin-2-ylmethanamine CAS No. 885275-06-9](/img/structure/B1441850.png)

Pyrazolo[1,5-A]pyridin-2-ylmethanamine

Overview

Description

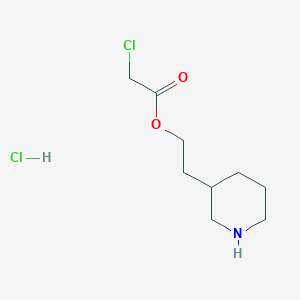

Pyrazolo[1,5-A]pyridin-2-ylmethanamine is a chemical compound with a molecular weight of 183.64 . It is a derivative of the pyrazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known for its varied and significant biological activities .

Synthesis Analysis

The synthesis of this compound derivatives involves several steps. Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic methodology is simpler and greener compared to other methods .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis

This compound derivatives have shown significant biological activities, which are attributed to their chemical reactions. For instance, they have been identified as strategic compounds for optical applications due to their tunable photophysical properties .Scientific Research Applications

1. Medicinal and Biological Properties

Pyrazolo[1,5-a]pyridin-2-ylmethanamine and its derivatives demonstrate a wide array of biological and medicinal properties. The heterocyclic structure of this compound has been exploited for the development of drug-like candidates due to its broad spectrum of medicinal properties. These properties encompass anticancer, central nervous system agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. The compounds derived from this scaffold have undergone extensive structure-activity relationship (SAR) studies, indicating their significance in medicinal chemistry and the potential for further exploration in drug development (Cherukupalli et al., 2017).

2. Kinase Inhibition

The Pyrazolo[3,4-b]pyridine variant of this scaffold has shown versatility in interacting with kinases through multiple binding modes. This flexibility has led to its incorporation in the design of kinase inhibitors, as indicated by patents and research studies spanning a range of kinase targets. The binding typically occurs at the hinge region of the kinase, with some compounds forming additional key interactions in the kinase pocket, highlighting the scaffold's potential in developing selective and potent kinase inhibitors (Wenglowsky, 2013).

3. Chemical Synthesis and Organic Chemistry Applications

The synthesis and chemistry of derivatives like pyrazolo[1,5-a]pyrimidines and related heterocyclic N-oxide molecules have been extensively documented. These compounds serve as versatile synthetic intermediates due to their interesting and significant functionalities in various areas, including formation of metal complexes, catalyst design, asymmetric catalysis, synthesis, and medicinal applications. Some N-oxide compounds exhibit potent biological activities like anticancer, antibacterial, and anti-inflammatory effects, highlighting their importance in organic synthesis, catalysis, and drug applications (Li et al., 2019).

4. Spin Crossover and Magnetic Properties

Pyrazole-pyridine/pyrazine ligands, closely related to the this compound structure, have been utilized in synthesizing iron(II) spin crossover (SCO) active complexes. These complexes exhibit noteworthy magnetic properties and have potential applications in various fields. The synthesis, crystallization methods, and resulting magnetic properties of these complexes have been extensively researched, indicating the importance of the precise nature of the final product and its impact on the SCO properties (Olguín & Brooker, 2011).

5. Pyrazoline Derivatives and Therapeutic Applications

Pyrazoline derivatives, structurally related to this compound, have exhibited a wide range of therapeutic applications. Recent patent literature has explored the use of these compounds in various biological contexts, including antibacterial, antifungal, anticancer, and anti-inflammatory applications. The diverse pharmacological effects of pyrazoline derivatives make them a focal point of research in medicinal chemistry (Shaaban et al., 2012).

Mechanism of Action

Target of Action

Pyrazolo[1,5-A]pyridin-2-ylmethanamine has been identified as a potential inhibitor of the Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with its target, CDK2, by binding to it, thereby inhibiting its activity . This interaction results in significant changes in the cell cycle, leading to the inhibition of cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties are crucial determinants of its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve alterations in cell cycle progression and the induction of apoptosis . These effects can potentially lead to the inhibition of tumor growth, making the compound a promising candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be tuned by modifying its structure, which can be influenced by factors such as temperature and pH .

Future Directions

The future directions for the research and development of Pyrazolo[1,5-A]pyridin-2-ylmethanamine and its derivatives could involve further exploration of their anticancer activities . Additionally, new pathways for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst have been introduced .

Biochemical Analysis

Biochemical Properties

Pyrazolo[1,5-A]pyridin-2-ylmethanamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, influencing their activity and thereby modulating various biochemical pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for various cellular functions. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For example, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Alternatively, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often result in alterations in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At lower doses, it may exhibit beneficial effects such as enhanced cell signaling and improved metabolic function. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The localization of this compound within cells can influence its biological activity and effectiveness .

Subcellular Localization

This compound is known to localize to specific subcellular compartments, such as the nucleus and mitochondria. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular distribution of this compound can significantly impact its activity and function within cells .

Properties

IUPAC Name |

pyrazolo[1,5-a]pyridin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUQQQPLBINFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NN2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717028 | |

| Record name | 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-06-9 | |

| Record name | Pyrazolo[1,5-a]pyridine-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrazolo[1,5-a]pyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)

![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)

![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)

![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)

![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)

![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)